4-(1,3-Dioxolan-2-yl)butan-1-ol 4-(1,3-Dioxolan-2-yl)butan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14436347
InChI: InChI=1S/C7H14O3/c8-4-2-1-3-7-9-5-6-10-7/h7-8H,1-6H2
SMILES:
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol

4-(1,3-Dioxolan-2-yl)butan-1-ol

CAS No.:

Cat. No.: VC14436347

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-Dioxolan-2-yl)butan-1-ol -

Specification

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
IUPAC Name 4-(1,3-dioxolan-2-yl)butan-1-ol
Standard InChI InChI=1S/C7H14O3/c8-4-2-1-3-7-9-5-6-10-7/h7-8H,1-6H2
Standard InChI Key QUPUQCVMVRBUTO-UHFFFAOYSA-N
Canonical SMILES C1COC(O1)CCCCO

Introduction

Synthesis and Industrial Production

Acetalization Reaction Mechanism

The synthesis of 4-(1,3-Dioxolan-2-yl)butan-1-ol typically involves the acid-catalyzed acetalization of butanal with ethylene glycol. The reaction proceeds via a two-step mechanism:

  • Protonation of the carbonyl oxygen in butanal, enhancing electrophilicity at the carbonyl carbon.

  • Nucleophilic attack by ethylene glycol, followed by dehydration to form the cyclic acetal.

The general reaction equation is:

CH3(CH2)2CHO+HOCH2CH2OHH+C7H14O3+H2O\text{CH}_3(\text{CH}_2)_2\text{CHO} + \text{HOCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{C}_7\text{H}_{14}\text{O}_3 + \text{H}_2\text{O}

Industrial protocols employ continuous flow reactors to optimize temperature (60–80°C) and residence time (10–30 minutes), achieving yields >85%. Solid acid catalysts, such as sulfonated polystyrene resins, reduce side reactions and simplify product isolation compared to traditional HCl or H2_2SO4_4.

Scalability and Catalytic Innovations

Recent advances focus on Lewis acid catalysts (e.g., ZrCl4_4) for milder conditions (40–50°C) and reduced corrosion risks. These systems enable selective acetal formation even in moisture-sensitive environments, though scalability remains under investigation.

Molecular Structure and Stereoelectronic Features

Structural Configuration

The compound’s molecular formula, C7_7H14_{14}O3_3, derives from a butan-1-ol backbone (HOCH2_2CH2_2CH2_2CH2_2–) linked to a 1,3-dioxolane ring at the terminal carbon . Key structural attributes include:

  • Dioxolane ring geometry: Planar arrangement with C–O–C bond angles of 104°, contributing to ring strain and reactivity.

  • Hydroxyl group positioning: The primary alcohol at C1 facilitates nucleophilic reactions, while the dioxolane’s ether oxygens act as hydrogen-bond acceptors .

Spectroscopic Characterization

  • IR spectroscopy: Strong absorption at 3400 cm1^{-1} (O–H stretch) and 1100 cm1^{-1} (C–O–C asymmetric stretch).

  • 1^1H NMR: Distinct signals at δ 4.8–5.0 ppm (dioxolane protons) and δ 3.6–3.8 ppm (methylene groups adjacent to oxygen) .

Chemical Reactivity and Functional Transformations

Hydrolysis and Deprotection

Under acidic aqueous conditions (pH < 2), the dioxolane ring undergoes hydrolysis to regenerate butanal and ethylene glycol:

C7H14O3+H2OH+CH3(CH2)2CHO+HOCH2CH2OH\text{C}_7\text{H}_{14}\text{O}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{CH}_3(\text{CH}_2)_2\text{CHO} + \text{HOCH}_2\text{CH}_2\text{OH}

This reversibility is exploited in protective group strategies for carbonyl compounds during multi-step syntheses.

Oxidation and Reduction Pathways

  • Oxidation: Treatment with Jones reagent (CrO3_3/H2_2SO4_4) converts the primary alcohol to a carboxylic acid, yielding 4-(1,3-dioxolan-2-yl)butanoic acid.

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) cleaves the dioxolane ring, producing 1,4-butanediol and ethylene glycol.

PropertyValue/DescriptionSource
Molecular weight146.18 g/mol
Boiling point~215–220°C (estimated)
Density1.08–1.12 g/cm3^3
SolubilityMiscible with polar solvents
LogP (octanol/water)0.3 (calculated)

The compound’s amphiphilic nature explains its solubility in both water (via hydrogen bonding) and organic solvents (via dioxolane hydrophobicity).

Industrial and Research Applications

Pharmaceutical Intermediates

4-(1,3-Dioxolan-2-yl)butan-1-ol serves as a precursor to:

  • Antiviral agents: The dioxolane moiety enhances metabolic stability in prodrug designs.

  • β-Lactam antibiotics: Protects ketone intermediates during side-chain modifications.

Agrochemical Formulations

In herbicide synthesis, the compound’s ether linkages improve soil adhesion and rainfastness. Recent patents highlight its role in sulfonylurea-type herbicides with reduced leaching potential.

Specialty Solvents

The dual solubility profile makes it suitable for:

  • Coupling reactions: Enhances miscibility of polar and nonpolar reagents.

  • Polymer processing: Plasticizes cellulose derivatives without phase separation.

Future Directions and Research Gaps

Despite its utility, critical knowledge gaps persist:

  • Thermodynamic data: Accurate measurements of ΔHf_f and heat capacity are needed for process optimization.

  • Toxicology profiles: Chronic exposure risks remain uncharacterized.

  • Catalytic systems: Development of enantioselective routes for chiral dioxolane derivatives.

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